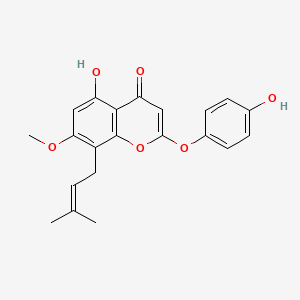
7-O-methylepimedonin G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-methylepimedonin G involves the prenylation of 2-phenoxychromone. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. it is known that the compound can be isolated from the plant Epimedium brevicornum .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to its natural origin. The compound is typically extracted from the plant Epimedium brevicornum using various solvent extraction techniques .
化学反应分析
Types of Reactions
7-O-methylepimedonin G undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
科学研究应用
7-O-methylepimedonin G has several scientific research applications, including:
作用机制
The mechanism of action of 7-O-methylepimedonin G involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress . The specific molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Similar compounds to 7-O-methylepimedonin G include other prenylated flavonoids such as:
- Epimedonin A
- Epimedonin B
- Icariin
Uniqueness
This compound is unique due to its specific prenylation pattern and its isolation from Epimedium brevicornum . This unique structure contributes to its distinct biological activities and potential therapeutic applications.
生物活性
7-O-Methylepimedonin G is a prenylated 2-phenoxychromone isolated from Epimedium brevicornum, a plant known for its medicinal properties. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique prenylated structure, which contributes to its biological activity. The compound's molecular formula and structure can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 2220243-40-1 |
| Molecular Formula | C₁₈H₁₈O₇ |
| Molecular Weight | 342.33 g/mol |
Research indicates that this compound exhibits several mechanisms of action, including:
- Cytotoxic Activity : Studies have shown that this compound has significant cytotoxic effects against various cancer cell lines, including HL-60 (human promyelocytic leukemia), A-549 (lung carcinoma), MCF-7 (breast cancer), and SW-480 (colon cancer) with IC50 values less than 10 μM .
- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory pathways, potentially impacting conditions characterized by excessive inflammation .
- Antiviral Activity : Preliminary data suggest that it may possess antiviral properties against several viruses, including HIV and influenza .
Case Study 1: Cytotoxicity in Cancer Cells
A study conducted on the cytotoxic effects of this compound revealed its potential as an anticancer agent. The compound was tested on four human cancer cell lines, demonstrating potent inhibitory effects with IC50 values below 10 μM across all tested lines. The findings suggest that the compound may induce apoptosis in cancer cells through pathways involving DNA damage and cell cycle arrest.
Case Study 2: Anti-inflammatory Activity
In a separate investigation, the anti-inflammatory properties of this compound were assessed using in vitro models. The results indicated a significant reduction in pro-inflammatory cytokine production, suggesting that this compound could be beneficial in treating inflammatory diseases.
Biological Activity Summary Table
属性
分子式 |
C21H20O6 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H20O6/c1-12(2)4-9-15-18(25-3)10-16(23)20-17(24)11-19(27-21(15)20)26-14-7-5-13(22)6-8-14/h4-8,10-11,22-23H,9H2,1-3H3 |
InChI 键 |
OBAJDLSUDKAJBF-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=CC2=O)OC3=CC=C(C=C3)O)O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















